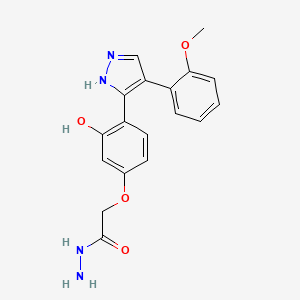

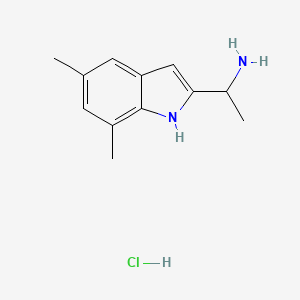

![molecular formula C23H22N4O3 B3006271 3-benzyl-N-(2-ethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921854-39-9](/img/structure/B3006271.png)

3-benzyl-N-(2-ethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-benzyl-N-(2-ethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a type of pyrrolopyrimidine . Pyrrolopyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They have been studied for their potential in the development of new therapies .

Synthesis Analysis

The synthesis of pyrrolopyrimidines often involves the reaction of a preformed pyrimidine ring or a pyridine ring . Specific synthesis methods for “3-benzyl-N-(2-ethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” were not found in the available literature.Molecular Structure Analysis

The molecular structure of pyrrolopyrimidines like the compound features a fusion of a pyridine and a pyrimidine ring . The specific structural features of “3-benzyl-N-(2-ethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” could not be found in the available literature.Chemical Reactions Analysis

Pyrrolopyrimidines can undergo various chemical reactions, but specific reactions involving “3-benzyl-N-(2-ethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” were not found in the available literature .Scientific Research Applications

Synthetic Pathways and Derivative Development

Research efforts have been dedicated to synthesizing novel heterocyclic compounds, including pyrimidine derivatives, due to their potential biological activities. For example, the synthesis of new tetrahydropyrimidine-2-thione and their derivatives has been explored for developing biologically active molecules with improved activity and lesser toxicity (Fadda et al., 2013). Similarly, studies on pyrimidine-annelated heterocycles have synthesized pyrrolo[3,2-d]pyrimidine derivatives, aiming at a variety of potential pharmaceutical applications (Majumdar et al., 1998).

Biological Activities and Pharmacological Potential

The structural framework of pyrimidine and its derivatives have been extensively investigated for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. For instance, the synthesis and evaluation of novel pyrazolopyrimidines derivatives have shown promising anticancer and anti-5-lipoxygenase activities, suggesting the potential for developing new therapeutic agents (Rahmouni et al., 2016). Additionally, compounds with the pyrimidine moiety have been synthesized and tested for their antihypertensive activity, further highlighting the diverse pharmacological applications of this chemical scaffold (Rana et al., 2004).

Supramolecular Chemistry and Material Science

Beyond pharmacological applications, pyrimidine and its derivatives have been explored in the field of supramolecular chemistry and material science. The study of structural modifications and supramolecular aggregation of thiazolopyrimidines provides insights into their conformational features and intermolecular interaction patterns, which are crucial for designing novel materials and understanding biological interactions (Nagarajaiah & Begum, 2014).

properties

IUPAC Name |

3-benzyl-N-(2-ethylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3/c1-3-16-11-7-8-12-18(16)24-21(28)17-14-26(2)20-19(17)25-23(30)27(22(20)29)13-15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,24,28)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZELNMGQEMRYCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-N-(2-ethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride](/img/structure/B3006191.png)

![3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate](/img/structure/B3006192.png)

![2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B3006193.png)

![4-Butoxy-N'-[5-(dithiolan-3-yl)pentanoyl]-3-methoxybenzohydrazide](/img/structure/B3006197.png)

![N-(1-cyanocyclohexyl)-2-{[1-(3-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B3006203.png)

![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one](/img/structure/B3006204.png)

![Spiro[3.5]nonan-5-ylmethanamine hydrochloride](/img/structure/B3006208.png)

![(4-Ethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3006210.png)

![5-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3006211.png)